molecular formula C13H10O3 B13555254 1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione

1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione

Cat. No.: B13555254
M. Wt: 214.22 g/mol
InChI Key: UYLJLCGFDNUMRL-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione is a heterocyclic compound that belongs to the family of chromenes It is characterized by a fused benzene and chromene ring system, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile undergo a [4+2] cycloaddition to form the chromene core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione can be compared with other similar compounds, such as:

    Chromenes: These compounds share the chromene core but differ in the substitution patterns and functional groups.

    Quinones: These are oxidized derivatives of chromenes and have distinct chemical and biological properties.

    Flavonoids: These natural compounds have a similar ring structure and exhibit a wide range of biological activities.

The uniqueness of this compound lies in its specific ring system and the potential for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

2,3-dihydro-1H-benzo[c]chromene-4,6-dione

InChI

InChI=1S/C13H10O3/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)16-12(9)11/h1-2,4-5H,3,6-7H2

InChI Key

UYLJLCGFDNUMRL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)OC(=O)C3=CC=CC=C23

Origin of Product

United States

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